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Compound of Interest

Compound Name: Azido-C1-PEG4-C3-NH2

Cat. No.: B15073971

An In-depth Whitepaper on the Structure, Properties, and Applications of a Versatile
Heterobifunctional Linker

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a detailed overview of Azido-C1-PEG4-C3-NH2, a
heterobifunctional polyethylene glycol (PEG) linker. This document outlines its chemical
structure, physicochemical properties, and key applications in bioconjugation, click chemistry,
and the development of Proteolysis Targeting Chimeras (PROTACS). Experimental protocols
and workflow diagrams are included to facilitate its practical use in a research and
development setting.

Core Concepts: Structure and Functionality

Azido-C1-PEG4-C3-NH2 is a versatile chemical tool featuring two distinct reactive
functionalities at either end of a hydrophilic PEG spacer. The terminal azide group (-N3) allows
for highly specific covalent bond formation with alkyne-containing molecules via copper(l)-
catalyzed azide-alkyne cycloaddition (CUAAC) or strain-promoted azide-alkyne cycloaddition
(SPAAC), core reactions of "click chemistry".[1] The primary amine group (-NH2) at the other
end provides a reactive handle for conjugation to various electrophilic groups, such as
carboxylic acids or activated esters, commonly found on proteins, peptides, and other
biomolecules.
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The tetraethylene glycol (PEG4) spacer imparts hydrophilicity to the linker and the molecules it

connects, which can improve solubility and reduce non-specific binding in biological systems.

The defined length of the PEG chain allows for precise control over the distance between the

conjugated molecules.

Chemical Structure

Caption: Chemical structure of Azido-C1-PEG4-C3-NH2.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of Azido-C1-PEG4-C3-NH2 is provided in

the table below. While specific spectroscopic data can vary slightly between batches and

suppliers, representative information is also included.

Property Value Reference
Chemical Formula C12H26N404 [1]
Molecular Weight 290.36 g/mol [1]
Colorless to pale yellow oil or
Appearance .
solid
N Soluble in Water, DMSO, DMF,
Solubility

DCM

Storage Conditions

Store at -20°C, desiccate

Typically >95% (determined by

Purity
HPLC)
N(CCcC)occoccocecoccece
SMILES
N=[N+]=[N-]

[1]

Spectroscopic Data (Representative)
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Technique Data

Expected signals would include triplets
corresponding to the methylene groups adjacent
to the amine and azide groups, a multiplet for

1H NMR
the central methylene protons of the propyl and
ethyl groups, and a large multiplet for the PEG

chain protons.

Expected signals would include carbons of the
PEG chain resonating in the characteristic

13C NMR region (around 70 ppm), and distinct signals for
the carbons adjacent to the nitrogen atoms of

the amine and azide functionalities.

The exact mass can be determined using high-

resolution mass spectrometry (HRMS). The
Mass Spec. ] ]

expected [M+H]* ion would be approximately

291.2081 m/z.

Applications in Research and Drug Development

The bifunctional nature of Azido-C1-PEG4-C3-NH2 makes it a valuable tool in several areas of

chemical biology and drug discovery.

Bioconjugation and Click Chemistry

This linker is widely used for the conjugation of biomolecules.[1] The amine group can be
readily coupled to a protein of interest (e.g., an antibody or enzyme) through its lysine residues
or N-terminus. The azide group can then be "clicked" to a second molecule containing a
terminal alkyne, such as a fluorescent dye, a drug molecule, or another biomolecule. This
orthogonal ligation strategy allows for the creation of well-defined bioconjugates with high
efficiency and specificity under mild, aqueous conditions.
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Step 2: Click Chemistry
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Click to download full resolution via product page

Caption: General workflow for bioconjugation using Azido-C1-PEG4-C3-NH2.

PROTAC Development

Azido-C1-PEG4-C3-NH2 is a key building block in the synthesis of PROTACs.[2] PROTACs
are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading
to the target's ubiquitination and subsequent degradation by the proteasome. The linker
component of a PROTAC is crucial for establishing the appropriate spatial orientation between
the target protein and the E3 ligase.

In PROTAC synthesis, the amine end of Azido-C1-PEG4-C3-NH2 can be coupled to a ligand
for the target protein, while the azide end can be clicked to an E3 ligase ligand that has been
modified with an alkyne. This modular approach allows for the rapid generation of a library of
PROTACSs with varying linker lengths and attachment points to optimize degradation efficiency.
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Caption: Logical workflow for PROTAC synthesis.

Experimental Protocols

The following are representative protocols for the use of Azido-C1-PEG4-C3-NH2 in common
laboratory procedures. These should be considered as starting points and may require
optimization for specific applications.

General Protocol for Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide group of
a molecule that has been previously functionalized with Azido-C1-PEG4-C3-NH2.

Materials:
e Azide-functionalized molecule (e.g., protein-linker conjugate)
» Alkyne-containing molecule

o Copper(ll) sulfate (CuSO4) solution (e.g., 20 mM in water)
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e Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(l)-stabilizing ligand (optional
but recommended for biomolecules)

« Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

Dissolve the azide-functionalized molecule and a molar excess (typically 2-10 equivalents) of
the alkyne-containing molecule in the reaction buffer.

e If using a ligand, add THPTA to the reaction mixture. A typical final concentration is 5 times
the concentration of CuSO4.

o Add the CuSO4 solution to the reaction mixture. A typical final concentration is 50-250 pM.

« Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final
concentration is 5 mM.

e Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The
reaction can be monitored by techniques such as HPLC or LC-MS.

e Upon completion, the product can be purified by standard methods such as size-exclusion
chromatography, dialysis, or HPLC.

Protocol for Amine Coupling to a Carboxylic Acid

This protocol describes the conjugation of the amine group of Azido-C1-PEG4-C3-NH2 to a
molecule containing a carboxylic acid, such as a protein or a small molecule ligand.

Materials:
» Carboxylic acid-containing molecule
e Azido-C1-PEG4-C3-NH2

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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e N-Hydroxysuccinimide (NHS)
o Reaction buffer (e.g., MES buffer, pH 6.0, or PBS, pH 7.4)
e Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

Dissolve the carboxylic acid-containing molecule in the reaction buffer.

o Add EDC and NHS to the reaction mixture to activate the carboxylic acid. Typically, a molar
excess of EDC and NHS is used. Allow the activation to proceed for 15-30 minutes at room
temperature.

e Add a molar excess of Azido-C1-PEG4-C3-NH2 to the activated molecule.
» Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

e Quench the reaction by adding the quenching solution to consume any unreacted NHS
esters.

 Purify the resulting azide-functionalized molecule using appropriate chromatographic
techniques.

Safety and Handling

Azido-C1-PEG4-C3-NH2 should be handled in a laboratory setting by trained personnel. It is
important to consult the Safety Data Sheet (SDS) provided by the supplier for complete safety
information. General precautions include:

o Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and
a lab coat.

» Avoid inhalation of vapors and contact with skin and eyes.

o Store the compound at the recommended temperature (-20°C) and protect it from moisture.

Conclusion
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Azido-C1-PEG4-C3-NH2 is a highly valuable and versatile heterobifunctional linker for a wide
range of applications in chemical biology and drug discovery. Its well-defined structure,
hydrophilic PEG spacer, and orthogonal reactive ends enable the precise and efficient
construction of complex bioconjugates and targeted therapeutics like PROTACs. The
experimental protocols and workflows provided in this guide are intended to facilitate the
successful implementation of this powerful chemical tool in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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